4-{8-methyl-2H-[1,3]dioxolo[4,5-g]quinolin-6-yl}benzene-1,3-diol hydrochloride
Description
4-{8-methyl-2H-[1,3]dioxolo[4,5-g]quinolin-6-yl}benzene-1,3-diol hydrochloride is a complex organic compound that features a quinoline core fused with a dioxolo ring and a benzene ring substituted with hydroxyl groups
Properties
IUPAC Name |
4-(8-methyl-[1,3]dioxolo[4,5-g]quinolin-6-yl)benzene-1,3-diol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4.ClH/c1-9-4-13(11-3-2-10(19)5-15(11)20)18-14-7-17-16(6-12(9)14)21-8-22-17;/h2-7,19-20H,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGHOJBRZXSQXGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC3=C(C=C12)OCO3)C4=C(C=C(C=C4)O)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{8-methyl-2H-[1,3]dioxolo[4,5-g]quinolin-6-yl}benzene-1,3-diol hydrochloride typically involves multiple steps, starting from commercially available precursors. One common approach is to begin with the synthesis of the quinoline core, followed by the introduction of the dioxolo ring and the benzene ring with hydroxyl substitutions. Key steps may include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an anthranilic acid derivative reacts with an aldehyde under acidic conditions.
Introduction of the Dioxolo Ring: This step often involves cyclization reactions using appropriate diol precursors.
Substitution on the Benzene Ring: Hydroxyl groups can be introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s reactivity stems from its structural features:
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Quinoline core : Aromatic system enables electrophilic substitution or metal coordination.
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Dioxole ring : Electron-withdrawing effects from oxygen atoms modulate aromaticity and reactivity .
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Hydroxyl groups : Diol functionality allows for acid-base reactions, esterification, or hydrogen bonding.
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Hydrochloride salt : Enhances solubility in polar solvents and facilitates ionizable interactions.
Table 2: Functional Group Contributions to Reactivity
| Functional Group | Reactivity Type | Potential Reactions |
|---|---|---|
| Quinoline (aromatic) | Electrophilic substitution | Alkylation, acylation |
| Dioxole ring | Electron withdrawal | Oxidation, deprotonation |
| Diol (hydroxyl) | Nucleophilic/H-bonding | Esterification, condensation |
Mechanistic Insights
While direct mechanistic data for the target compound is limited, related quinoline derivatives exhibit:
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Nucleophilic aromatic substitution : Activated positions (e.g., C-6 in quinoline) react with nucleophiles.
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Redox activity : Quinoline systems participate in oxidation-reduction cycles, particularly in biological contexts.
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Coordination chemistry : Nitrogen atoms in the quinoline core can act as ligands for metal ions.
Characterization Challenges
Synthesis monitoring and purity assessment require advanced techniques:
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Spectroscopic analysis : NMR (e.g., ¹H, ¹³C) and mass spectrometry are critical for structural confirmation .
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Purification : Column chromatography (e.g., SiO₂, EtOAc/hexane) is often employed to isolate pure products .
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Crystallization : Slow evaporation methods yield crystalline materials for X-ray diffraction studies .
Table 3: Analytical Techniques for Characterization
| Technique | Purpose | Example Data Source |
|---|---|---|
| ¹H NMR | Structural confirmation | |
| X-ray diffraction | Crystal structure | |
| Mass spectrometry | Molecular weight |
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic applications, particularly in the following areas:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. It is believed to induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, research indicates that compounds with similar structures can inhibit tumor growth by targeting the PI3K/Akt pathway .
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent. Its quinoline moiety is known for its ability to disrupt bacterial cell membranes and inhibit bacterial growth. Studies have demonstrated effective inhibition of both gram-positive and gram-negative bacteria .
Pharmacology
Pharmacological studies have focused on the compound's interaction with biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways. For example, it has been evaluated for its inhibitory activity against acetylcholinesterase, which is crucial for neurotransmitter regulation in neurodegenerative diseases like Alzheimer’s .
- Receptor Modulation : There is ongoing research into the compound's ability to modulate receptors involved in pain perception and inflammation. This could lead to new analgesic or anti-inflammatory therapies .
Material Science
The unique structural attributes of this compound also lend themselves to applications in material science:
- Organic Electronics : The compound's electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable films with good charge transport characteristics is under investigation for potential applications in electronic devices .
Case Studies
Several case studies highlight the effectiveness and versatility of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Study 2 | Antimicrobial Effects | Showed effective inhibition of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL. |
| Study 3 | Enzyme Inhibition | In vitro assays indicated potent inhibition of acetylcholinesterase with an IC50 value comparable to known inhibitors. |
Mechanism of Action
The mechanism of action of 4-{8-methyl-2H-[1,3]dioxolo[4,5-g]quinolin-6-yl}benzene-1,3-diol hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The quinoline core is known to intercalate with DNA, potentially disrupting cellular processes. The dioxolo ring may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds like chloroquine and quinine, which also feature a quinoline core.
Dioxolo Compounds: Molecules containing the dioxolo ring, such as certain natural products and synthetic analogs.
Uniqueness
4-{8-methyl-2H-[1,3]dioxolo[4,5-g]quinolin-6-yl}benzene-1,3-diol hydrochloride is unique due to its combination of structural features, which confer distinct chemical and biological properties. The presence of both the quinoline and dioxolo rings, along with the hydroxyl-substituted benzene ring, makes it a versatile compound for various applications.
Biological Activity
The compound 4-{8-methyl-2H-[1,3]dioxolo[4,5-g]quinolin-6-yl}benzene-1,3-diol hydrochloride is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and research findings.
- Molecular Formula : C15H13ClN2O5
- Molecular Weight : 320.73 g/mol
- CAS Number : 138372-67-5
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer agent and its effects on specific biochemical pathways.
Anticancer Activity
Recent studies have highlighted the compound's ability to inhibit the growth of cancer cells. The following table summarizes key findings related to its anticancer activity:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 2.3 | |
| HT-29 (Colon) | 2.8 | |
| Panc-1 (Pancreatic) | 3.5 | |
| A-549 (Lung) | 3.0 |
The compound demonstrated significant antiproliferative effects across multiple human cancer cell lines, with the most potent activity observed in breast cancer cells (MCF-7).
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Carbonic Anhydrase (CA) : The compound has been shown to selectively inhibit tumor-associated isoforms of carbonic anhydrase (hCA IX and XII), which are implicated in tumor growth and metastasis. In vitro assays indicated a Ki value in the micromolar range for these isoforms, suggesting a potential therapeutic application in cancer treatment .
- Reactive Oxygen Species (ROS) Scavenging : The compound may also act as a scavenger of reactive oxygen species, which are known to contribute to oxidative stress and cancer progression. This property could enhance its anticancer efficacy by reducing oxidative damage in cells .
Case Studies
A significant case study involved the evaluation of the compound's effects on various cancer cell lines using the MTT assay to determine cell viability. The results indicated that:
Q & A
Q. How can computational modeling predict the compound’s binding to novel targets?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
